molecular formula C18H23NO B187492 Phenol, 4-(5-heptyl-2-pyridinyl)- CAS No. 110500-52-2

Phenol, 4-(5-heptyl-2-pyridinyl)-

Cat. No. B187492
M. Wt: 269.4 g/mol
InChI Key: HQCYZDJTFSWOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 4-(5-heptyl-2-pyridinyl)- is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound belongs to the family of pyridine derivatives and has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Phenol, 4-(5-heptyl-2-pyridinyl)- is not fully understood. However, it has been suggested that this compound exerts its effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Phenol, 4-(5-heptyl-2-pyridinyl)- has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells, reduce oxidative stress, and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Phenol, 4-(5-heptyl-2-pyridinyl)- in lab experiments is its potent antioxidant and anti-inflammatory properties. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of Phenol, 4-(5-heptyl-2-pyridinyl)- in scientific research. For example, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential therapeutic applications. Additionally, the development of novel synthesis methods for this compound may lead to improved yield and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of Phenol, 4-(5-heptyl-2-pyridinyl)- can be achieved by various methods, including the reaction of 2-pyridinecarboxylic acid with heptyl bromide, followed by reduction with sodium borohydride. This method has been shown to yield high purity and high yield of the desired product.

Scientific Research Applications

Phenol, 4-(5-heptyl-2-pyridinyl)- has been widely used in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

110500-52-2

Product Name

Phenol, 4-(5-heptyl-2-pyridinyl)-

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

4-(5-heptylpyridin-2-yl)phenol

InChI

InChI=1S/C18H23NO/c1-2-3-4-5-6-7-15-8-13-18(19-14-15)16-9-11-17(20)12-10-16/h8-14,20H,2-7H2,1H3

InChI Key

HQCYZDJTFSWOIV-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1

SMILES

CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O

Canonical SMILES

CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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